
Arginase inhibitor 1
Descripción general
Descripción
El inhibidor de arginasa 1 es un potente inhibidor de las enzimas arginasa humanas, específicamente dirigido a ambas arginasas I y II. Las enzimas arginasa desempeñan un papel crucial en el ciclo de la urea al catalizar la hidrólisis de L-arginina a L-ornitina y urea. La inhibición de la arginasa tiene implicaciones significativas en varios campos médicos, particularmente en la terapia del cáncer, ya que puede modular la respuesta inmunitaria y afectar el crecimiento tumoral .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del inhibidor de arginasa 1 implica varios pasos, típicamente comenzando con la preparación de un precursor adecuado. Un método común implica el uso de hexametildisilazida de sodio (NaHMDS) en tetrahidrofurano (THF) a -40 °C, seguido de la adición de un yoduro de alilo o bromuro de alquilo . Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final.
Métodos de producción industrial: La producción industrial del inhibidor de arginasa 1 puede involucrar rutas sintéticas similares pero a mayor escala. El proceso incluye la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El producto final se purifica a menudo mediante técnicas como la cristalización o la cromatografía para cumplir con los estándares requeridos para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones: El inhibidor de arginasa 1 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Típicamente implican reactivos como haluros de alquilo o yoduros de alilo en presencia de una base fuerte como NaHMDS.
Reacciones de oxidación: Pueden involucrar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de reducción: Comúnmente utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución suelen producir derivados alquilados del inhibidor de arginasa 1, mientras que las reacciones de oxidación y reducción pueden conducir a diversas formas oxidadas o reducidas del compuesto .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
- Multiple Myeloma : Studies have shown that targeting arginase-1 can exert antitumor effects in multiple myeloma models. Inhibition of ARG1 not only reduced tumor progression but also mitigated cardiotoxicity induced by bortezomib, a common treatment for this cancer .
- Combination Therapies : OATD-02, a small-molecule inhibitor of both ARG1 and ARG2, demonstrated significant antitumor effects in preclinical models. It enhances the efficacy of existing immunotherapies by reversing the immunosuppressive environment created by these enzymes . Early clinical trials are investigating its potential when combined with checkpoint inhibitors like pembrolizumab .
- T-cell Activation : Pharmacological inhibition of PMN-derived ARG1 has been shown to hyperactivate T-cells, suggesting that arginase inhibitors could be used to enhance T-cell responses against tumors .
Diabetic Nephropathy
Inhibition of arginase has also been explored as a therapeutic strategy for diabetic renal complications. Research indicates that arginase inhibition can reduce glomerular macrophage infiltration and histological changes associated with diabetic nephropathy. This suggests a potential role for arginase inhibitors in preventing disease progression in patients with diabetes .
Case Studies
Mecanismo De Acción
El inhibidor de arginasa 1 ejerce sus efectos uniéndose al sitio activo de las enzimas arginasa, inhibiendo así su actividad. Esta inhibición conduce a un aumento en los niveles de L-arginina, lo que puede mejorar la respuesta inmunitaria e inhibir el crecimiento tumoral. Los objetivos moleculares incluyen las propias enzimas arginasa, y las vías involucradas están principalmente relacionadas con el ciclo de la urea y el metabolismo de la L-arginina .
Compuestos similares:
OATD-02: Otro potente inhibidor de la arginasa con aplicaciones similares en la terapia del cáncer.
CB-1158: Conocido por sus efectos antitumorales mediados por el sistema inmunitario.
Nω-hidroxi-nor-L-arginina (nor-NOHA): Un inhibidor de la arginasa bien estudiado con aplicaciones en varios modelos de enfermedades.
Singularidad: El inhibidor de arginasa 1 es único debido a su alta potencia y especificidad para ambas arginasas I y II. Su capacidad para modular la respuesta inmunitaria y afectar el crecimiento tumoral lo convierte en una herramienta valiosa en la investigación y terapia del cáncer. Además, su accesibilidad sintética y sus condiciones de reacción bien definidas contribuyen a su uso generalizado en la investigación científica .
Comparación Con Compuestos Similares
OATD-02: Another potent arginase inhibitor with similar applications in cancer therapy.
CB-1158: Known for its immune-mediated anti-tumor effects.
Nω-hydroxy-nor-L-arginine (nor-NOHA): A well-studied arginase inhibitor with applications in various disease models.
Uniqueness: Arginase inhibitor 1 is unique due to its high potency and specificity for both arginase I and II. Its ability to modulate the immune response and affect tumor growth makes it a valuable tool in cancer research and therapy. Additionally, its synthetic accessibility and well-defined reaction conditions contribute to its widespread use in scientific research .
Actividad Biológica
Arginase inhibitors, particularly Arginase Inhibitor 1 (also known as INCB001158 or CB-1158), have garnered attention in recent years due to their potential therapeutic applications in cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, highlighting its mechanisms, clinical studies, and implications for therapy.
Arginase plays a crucial role in the metabolism of arginine, converting it into urea and ornithine. This process is significant in various physiological and pathological contexts, including the immune response and tumor microenvironments. By inhibiting arginase activity, this compound aims to increase arginine availability, which is essential for T cell activation and proliferation, thereby enhancing anti-tumor immunity.
Key Mechanisms
- Allosteric Inhibition : Studies indicate that this compound operates through an allosteric mechanism rather than competitive inhibition. This allows for more specific targeting of arginase activity without disrupting other metabolic pathways significantly .
- Restoration of T Cell Function : Inhibition of arginase has been shown to reverse T cell suppression caused by myeloid-derived suppressor cells (MDSCs) in tumor environments. This restoration is crucial for enhancing immune responses against tumors .
Clinical Studies and Findings
Several clinical trials have evaluated the efficacy and safety of this compound in various cancer types. Below is a summary of notable studies:
Case Studies
-
Patient Response to Arginase Inhibitor :
- A clinical trial involving ten patients with treatment-refractory solid tumors showed that nine patients exhibited measurable peptide-specific immune responses after vaccination with an arginase-1 peptide vaccine . This indicates the potential for combining immunotherapy with arginase inhibition to enhance therapeutic outcomes.
-
Immune Activation in Cancer Patients :
- Another study demonstrated that pharmacological inhibition of arginase led to a hyperinduction of T cell proliferation, significantly enhancing immune responses against tumors . This finding underscores the promise of arginase inhibitors in reactivating suppressed immune functions in cancer patients.
Implications for Therapy
The biological activity of this compound presents several therapeutic implications:
- Cancer Immunotherapy : By restoring T cell function through arginine availability, these inhibitors may enhance the effectiveness of existing immunotherapies.
- Metabolic Disorders : Conditions such as arginase deficiency could see improved management through targeted reduction of plasma arginine levels using pegzilarginase or similar agents.
- Combination Therapies : The potential synergy between arginase inhibitors and other treatments (e.g., checkpoint inhibitors) warrants further exploration to optimize cancer therapies.
Q & A
Basic Research Questions
Q. How is the inhibitory activity of arginase inhibitors like Arginase Inhibitor 1 experimentally quantified?
Inhibitory activity is typically measured using high-throughput screening (HTS) assays, such as colorimetric methods detecting urea production via OD430nm. For example, kits optimized for human arginase I involve diluting purified enzyme to 0.0012 U/µL and incubating with inhibitors for 1–2 hours. IC50 values (e.g., 223 nM for this compound) are calculated using dose-response curves .
Q. What are the primary biochemical mechanisms by which arginase inhibitors exert therapeutic effects?
Arginase inhibitors block the conversion of L-arginine to urea and ornithine, thereby increasing nitric oxide (NO) bioavailability. For instance, local infusion of nor-NOHA during myocardial reperfusion reduced infarct size by 40% via NO-dependent pathways, as shown in ischemia-reperfusion models .
Q. What in vitro models are used to validate arginase inhibitor efficacy?
Common models include enzyme activity assays using recombinant arginase I/II, cell-based systems (e.g., endothelial or immune cells), and tissue homogenates. Inhibitor specificity is confirmed by comparing activity in arginase-positive vs. arginase-negative tissues .
Q. How do researchers address potential off-target effects of arginase inhibitors?
Selectivity is assessed through competitive binding assays against related metalloenzymes (e.g., nitric oxide synthase) and structural analogs. For example, SHK242 and SHK277 were validated using kinetic studies and X-ray crystallography to confirm binding to the arginase active site .
Q. What statistical methods are recommended for analyzing dose-response data in inhibitor studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are used to calculate IC50 values. Replicates (n ≥ 3) and ANOVA with post-hoc tests are standard for comparing efficacy across inhibitor classes, as seen in preclinical studies of INCB001158 .
Advanced Research Questions
Q. How do structural insights from X-ray crystallography inform the design of next-generation arginase inhibitors?
Co-crystal structures (e.g., PDB entries for arginase-N-hydroxy-L-arginine complexes) reveal critical interactions with Asp128 and His126 residues. Rational design of α,α-disubstituted amino acid analogs (e.g., compound 9) exploited these interactions to improve binding affinity by 10-fold compared to first-generation inhibitors .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy of arginase inhibitors?
Pharmacokinetic profiling (e.g., plasma stability, tissue distribution) and pharmacodynamic markers (e.g., plasma arginine/ornithine ratios) are critical. For example, INCB001158 showed suboptimal tumor penetration despite nanomolar in vitro activity, explaining its limited clinical efficacy .
Q. How can molecular dynamics (MD) simulations optimize arginase inhibitor specificity?
MD studies of H. pylori arginase identified conserved residues (e.g., Thr135, Ser137) involved in substrate stabilization. Docking competitive (ornithine) vs. non-competitive (nor-valine) inhibitors validated binding modes, guiding the synthesis of SHK242 with improved selectivity .
Q. What preclinical models best recapitulate the therapeutic potential of arginase inhibitors in inflammatory diseases?
Rat models of myocardial ischemia-reperfusion injury (MI/RI) and murine asthma models are widely used. In MI/RI, arginase inhibition reduced infarct size by 35% via NO synthase upregulation, while in asthma models, it attenuated airway hyperresponsiveness by modulating Th2 cytokines .
Q. How do researchers interpret conflicting data on arginase inhibitor mechanisms across cancer vs. cardiovascular studies?
Context-dependent roles of arginase are analyzed using tissue-specific knockout models and metabolomics. For example, tumor-associated arginase promotes immunosuppression by depleting arginine, whereas vascular arginase exacerbates endothelial dysfunction—highlighting the need for tissue-targeted inhibitors .
Q. Methodological Resources
Propiedades
IUPAC Name |
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPILBYRQPOXMV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.